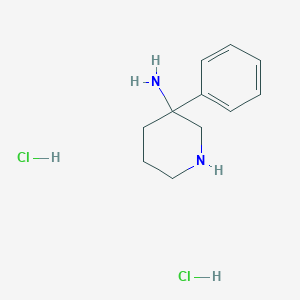

3-Phenylpiperidin-3-amine dihydrochloride

CAS No.:

Cat. No.: VC15814236

Molecular Formula: C11H18Cl2N2

Molecular Weight: 249.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18Cl2N2 |

|---|---|

| Molecular Weight | 249.18 g/mol |

| IUPAC Name | 3-phenylpiperidin-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2.2ClH/c12-11(7-4-8-13-9-11)10-5-2-1-3-6-10;;/h1-3,5-6,13H,4,7-9,12H2;2*1H |

| Standard InChI Key | PLCJBJIQCLEPGK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CNC1)(C2=CC=CC=C2)N.Cl.Cl |

Introduction

Structural and Physicochemical Characteristics

The core structure of 3-phenylpiperidin-3-amine dihydrochloride consists of a six-membered piperidine ring with a phenyl group and an amine group at the 3-position. The dihydrochloride salt enhances its stability and solubility for laboratory applications. Key structural data are summarized below:

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 249.18 g/mol |

| SMILES notation | C1CC(CNC1)(C2=CC=CC=C2)N.Cl.Cl |

| InChIKey | LYSFIDBNYMKEQT-UHFFFAOYSA-N |

| Predicted collision cross section (Ų) | 140.9 ([M+H]+ adduct) |

The piperidine ring adopts a chair conformation, with the phenyl group occupying an equatorial position to minimize steric hindrance. This spatial arrangement facilitates interactions with hydrophobic binding pockets in biological targets . Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments for the piperidine hydrogens, with coupling constants indicative of restricted rotation around the C-N bond .

Synthesis and Chemical Reactivity

The synthesis of 3-phenylpiperidin-3-amine dihydrochloride typically involves multi-step organic transformations. One plausible route begins with the nucleophilic substitution of a suitably protected piperidine precursor:

-

Boc-protection of piperidine: Reacting piperidine with di-tert-butyl dicarbonate (BocO) in the presence of a base yields N-Boc-piperidine.

-

Friedel-Crafts alkylation: Introducing a phenyl group via aluminum chloride-mediated electrophilic aromatic substitution.

-

Deprotection and salt formation: Removal of the Boc group under acidic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

Critical reaction parameters include temperature control (0–90°C), solvent selection (e.g., methanol or dimethylformamide), and stoichiometric ratios of reagents to minimize byproducts . For instance, a 78% yield was reported for a similar synthesis of (S)-3-aminopyrrolidine dihydrochloride using BocO and triethylamine in methanol , though piperidine derivatives may require modified conditions due to increased ring strain.

Applications in Medicinal Chemistry

This compound serves two primary roles in drug discovery:

Synthetic Intermediate

As a chiral building block, 3-phenylpiperidin-3-amine dihydrochloride enables the preparation of enantiomerically pure pharmaceuticals. For example, coupling with carboxylic acids via amide bond formation yields potential protease inhibitors or kinase modulators. Its rigid structure also facilitates the development of conformationally restricted analogs for structure-activity relationship (SAR) studies .

Pharmacophore Exploration

The compound’s amine and aryl groups mimic endogenous ligands for G protein-coupled receptors (GPCRs). Researchers have incorporated it into:

-

Dopamine D2 receptor partial agonists: Mitigating extrapyramidal symptoms in antipsychotic therapies.

-

Serotonin reuptake inhibitors: Augmenting antidepressant efficacy through allosteric modulation .

Comparative Analysis with Related Compounds

Structural analogs of 3-phenylpiperidin-3-amine dihydrochloride exhibit varying biological profiles:

The 3-phenyl substitution in 3-phenylpiperidin-3-amine dihydrochloride confers superior metabolic stability compared to 4-substituted analogs, as evidenced by reduced cytochrome P450-mediated oxidation in hepatic microsomes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume